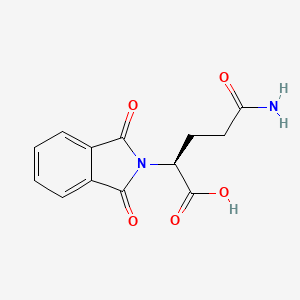

N-alpha-Phthalyl-L-glutamine

概要

説明

N-alpha-Phthalyl-L-glutamine is a derivative of L-glutamic acid, where the amino group is substituted by a phthaloyl group. This compound is known for its applications in various fields, including medicinal chemistry and peptide synthesis .

準備方法

Synthetic Routes and Reaction Conditions

N-alpha-Phthalyl-L-glutamine can be synthesized through the reaction of phthalic anhydride with L-glutamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like toluene under reflux conditions . Another method involves the reaction of phthalanyl chloride with L-glutamine in an alkalescent aqueous solution, followed by pH adjustment and filtration .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .

化学反応の分析

Types of Reactions

N-alpha-Phthalyl-L-glutamine undergoes various chemical reactions, including:

Substitution Reactions: The phthaloyl group can be substituted under specific conditions.

Hydrolysis: The compound can be hydrolyzed to yield L-glutamine and phthalic acid.

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine and solvents such as toluene. Hydrolysis reactions typically require acidic or basic conditions .

Major Products

The major products formed from these reactions include L-glutamine and phthalic acid, depending on the reaction conditions .

科学的研究の応用

Chemical Properties and Mechanism of Action

N-alpha-Phthalyl-L-glutamine is characterized by the introduction of a phthalyl group at the nitrogen atom of L-glutamine. This modification enhances its stability and alters its biological interactions compared to native glutamine. The compound primarily targets glutamine metabolism, entering cells through specific amino acid transporters such as ASCT2/SLC1A5. Inside the mitochondria, it undergoes deamination via glutaminase, converting glutamine to glutamate, a crucial neurotransmitter.

Chemistry

- Peptide Synthesis : this compound is utilized as a protecting group for amino acids during peptide synthesis. This application is critical in organic synthesis where selective reactions are necessary.

Biology

- Chelating Agent : The compound acts as a chelating agent, binding to metal ions which can be pivotal in biochemical assays and studies involving metal-dependent enzymes.

Medicine

- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory and immunomodulatory properties, making it a candidate for therapeutic applications in conditions characterized by inflammation.

- Cancer Therapy : It has been investigated for its potential role in cancer therapies, particularly as a precursor in the synthesis of thalidomide, known for its antitumor effects.

Industry

- Pharmaceutical Synthesis : The compound is employed in the synthesis of various pharmaceuticals and biochemical compounds, enhancing the efficiency of drug development processes.

Biochemical Interactions

This compound interacts with multiple enzymes and proteins, notably inhibiting glutaminase activity. This inhibition can modulate the availability of glutamate, affecting neurotransmission and cellular metabolism. Additionally, it influences signaling pathways such as NF-kB that are integral to inflammatory and immune responses.

Pharmacokinetics

This compound exhibits rapid absorption and distribution within biological systems. It is efficiently taken up by cells and hydrolyzed to release L-glutamine intracellularly, thus influencing various metabolic pathways. The volume of distribution post-intravenous administration has been reported at approximately 200 mL/kg.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated enhanced metabolic activity at low doses while exhibiting cytotoxic effects at higher concentrations. |

| Study B | Investigated its role in modulating lymphocyte proliferation and cytokine production during catabolic states. |

| Study C | Explored its potential as an adjunct therapy in cancer treatment, particularly in reducing tumor growth rates when combined with conventional therapies. |

作用機序

The mechanism of action of N-alpha-Phthalyl-L-glutamine involves its ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This inhibition is achieved through the modulation of specific molecular pathways, including the NF-κB pathway .

類似化合物との比較

Similar Compounds

Thalidomide: Known for its anti-inflammatory properties but has significant teratogenic effects.

N-Phthaloylglycine: Another phthaloyl amino acid derivative with similar applications.

Uniqueness

N-alpha-Phthalyl-L-glutamine is unique due to its specific structure, which allows it to act as a chelating agent and its potential for use in peptide synthesis. Its ability to inhibit pro-inflammatory cytokines without significant cytotoxicity makes it a valuable compound in medicinal chemistry .

生物活性

N-alpha-Phthalyl-L-glutamine (NPG) is a synthetic derivative of L-glutamine, notable for its potential therapeutic applications and biological activities. This article delves into the compound's mechanisms of action, pharmacokinetics, cellular effects, and its role in various biological processes.

1. Chemical Structure and Properties

NPG is characterized by the introduction of a phthalyl group at the nitrogen atom of L-glutamine. This modification enhances its stability and alters its biological interactions compared to native glutamine. The chemical formula of NPG is , and it is recognized for its ability to participate in various biochemical reactions due to its structural similarity to L-glutamine.

Target Pathways

NPG primarily influences glutamine metabolism, entering cells through specific amino acid transporters such as ASCT2/SLC1A5. Inside the mitochondria, it undergoes deamination via glutaminase (GLS), converting glutamine to glutamate, a crucial neurotransmitter.

Biochemical Interactions

NPG interacts with multiple enzymes and proteins, notably inhibiting glutaminase activity. This inhibition can modulate the availability of glutamate, affecting neurotransmission and cellular metabolism. Additionally, NPG has been shown to influence signaling pathways such as NF-kB, which are integral to inflammatory and immune responses.

3. Pharmacokinetics

NPG exhibits rapid absorption and distribution within biological systems. It is efficiently taken up by cells and hydrolyzed to release L-glutamine intracellularly, thereby influencing various metabolic pathways. The volume of distribution post-intravenous administration has been reported at approximately 200 mL/kg .

Cellular Effects

NPG has demonstrated significant effects on cellular processes including:

- Cell Proliferation : Enhances metabolic activity at low doses while exhibiting cytotoxic effects at higher concentrations.

- Immune Function : Modulates lymphocyte proliferation and cytokine production, supporting immune responses during catabolic states .

- Antitumor Properties : Investigated for its potential in cancer therapies, particularly as a precursor in the synthesis of thalidomide, which has known antitumor effects.

Metabolic Pathways

The compound is involved in several metabolic pathways:

- Amino Acid Metabolism : Influences the conversion processes between glutamine and glutamate.

- Energy Production : Plays a role in the tricarboxylic acid cycle (TCA) by providing intermediates necessary for energy metabolism .

5. Case Studies and Research Findings

Several studies have explored the biological activities of NPG:

6. Conclusion

This compound is a compound with significant biological activity stemming from its structural modifications compared to L-glutamine. Its roles in modulating metabolic pathways, influencing immune responses, and potential applications in cancer therapy position it as a valuable subject for further research. Ongoing studies are essential to fully elucidate its mechanisms and therapeutic potentials.

特性

IUPAC Name |

(2S)-5-amino-2-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5/c14-10(16)6-5-9(13(19)20)15-11(17)7-3-1-2-4-8(7)12(15)18/h1-4,9H,5-6H2,(H2,14,16)(H,19,20)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKLVQRQCLMCIN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30955059 | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-hydroxy-5-iminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3343-29-1 | |

| Record name | N-Phthaloyl-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3343-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phthaloyl-L-glutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phthalylglutamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-hydroxy-5-iminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of N-Phthaloyl-L-glutamine in the synthesis of Thalidomide?

A: N-Phthaloyl-L-glutamine serves as a crucial intermediate in the synthesis of Thalidomide. [, ] It can be efficiently cyclized to produce Thalidomide using reagents like carbonyldiimidazole (CDI) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). [] This two-step synthesis, starting from L-glutamine, offers a concise and efficient route for Thalidomide production.

Q2: Besides chemical synthesis, are there any biological systems capable of converting N-Phthaloyl-L-glutamine to Thalidomide?

A: Yes, research has shown that cultured plant cells from specific Taxus species, namely Taxus brevifolia and Taxus globosa, possess the enzymatic machinery to cyclize N-Phthaloyl-L-glutamine into Thalidomide. [] This discovery highlights the biocatalytic potential of these plant cells and opens avenues for exploring alternative synthesis pathways for Thalidomide and related compounds.

Q3: Can you elaborate on the advantages of the two-step synthesis of Thalidomide utilizing N-Phthaloyl-L-glutamine as an intermediate?

A: The two-step synthesis of Thalidomide, using N-Phthaloyl-L-glutamine as an intermediate, offers several advantages: []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。